γ2,2 Disrupts β-Hairpin Formation
In a direct comparative study of geminally dimethyl-substituted γ-amino acids, insertion of γ2,2 (4-amino-2,2-dimethylbutanoic acid) at the (i+2) position of a model octapeptide failed to promote a well-registered β-hairpin, in contrast to the γ3,3 and γ4,4 isomers, which formed well-registered β-hairpins nucleated by αγ C12 turns [1]. This is attributed to unfavorable steric contacts caused by geminal disubstitution at the Cα carbon in γ2,2 [1].
| Evidence Dimension | β-Hairpin Formation (Conformational Outcome) |
|---|---|
| Target Compound Data | Unable to form a tight C12 β-hairpin nucleating turn; fails to promote a well-registered β-hairpin [1] |
| Comparator Or Baseline | γ3,3 (4-amino-3,3-dimethylbutanoic acid) and γ4,4 (4-amino-4,4-dimethylbutanoic acid) isomers |
| Quantified Difference | γ3,3 and γ4,4 were well-accommodated in β-hairpin nucleating αγ C12 turns and gave rise to well-registered hairpins; γ2,2 did not [1]. Folded hairpins were energetically more stable (~8 to 9 kcal/mol) than unfolded peptides [1]. |
| Conditions | Model octapeptide sequence Leu-Phe-Val-Aib-Xxx-Leu-Phe-Val (Xxx = γ amino acid residue) in solution (NMR, CD, IR) and ab initio calculations |
Why This Matters
This stark difference in conformational outcome dictates the use of γ2,2 for deliberately disrupting secondary structures, a capability not provided by its isomers, which are used for stabilizing β-hairpin motifs.
- [1] Debnath, S.; et al. Effect of Differential Geminal Substitution of γ Amino Acid Residues at the (i + 2) Position of αγ Turn Segments on the Conformation of Template β-Hairpin Peptides. J. Org. Chem. 2021, 86, 16, 10847-10864. View Source
